molecular formula C14H9ClN4O4 B14586684 1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide CAS No. 61620-81-3

1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B14586684
CAS No.: 61620-81-3
M. Wt: 332.70 g/mol
InChI Key: AWKSJJYZMGNETH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. The compound features a pyrazole ring substituted with a chlorophenyl group and a nitrofuran moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the chlorophenyl group: This step often involves the use of a chlorophenyl hydrazine derivative.

    Attachment of the nitrofuran moiety: This can be done through a nitration reaction followed by a coupling reaction with the pyrazole intermediate.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions with other aromatic compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Material Science: Its ability to form stable complexes with metals makes it useful in the development of new materials with specific properties.

    Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other functionalized organic compounds.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitrofuran moiety is known to generate reactive oxygen species, which can induce oxidative stress in microbial cells, contributing to its antimicrobial activity. The chlorophenyl group may enhance binding affinity to specific biological targets, increasing the compound’s efficacy.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-5-carboxamide: Similar structure but with a different position of the carboxamide group.

    1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-methylamine: Similar structure but with a methylamine group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61620-81-3

Molecular Formula

C14H9ClN4O4

Molecular Weight

332.70 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C14H9ClN4O4/c15-8-1-3-9(4-2-8)18-7-10(14(16)20)13(17-18)11-5-6-12(23-11)19(21)22/h1-7H,(H2,16,20)

InChI Key

AWKSJJYZMGNETH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C(=O)N)Cl

Origin of Product

United States

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